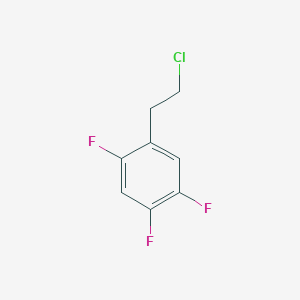
1-(2-Chloroethyl)-2,4,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2,4,5-trifluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and three fluorine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-2,4,5-trifluorobenzene typically involves the reaction of 2,4,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include aluminum chloride (AlCl3) and ferric chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include alcohols or ketones depending on the degree of oxidation.
Reduction Reactions: Products include alkanes or alkenes depending on the degree of reduction.
Scientific Research Applications
1-(2-Chloroethyl)-2,4,5-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2,4,5-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different functional groups.
Bis(2-chloroethyl)sulfide: A compound with two 2-chloroethyl groups attached to a sulfur atom.
2-Chloroethanol: A simpler compound with a single 2-chloroethyl group attached to a hydroxyl group.
Uniqueness
1-(2-Chloroethyl)-2,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H6ClF3 |
|---|---|
Molecular Weight |
194.58 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2 |
InChI Key |
JSDREAISPYKWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


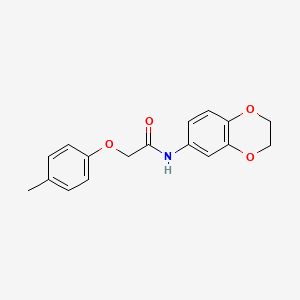
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
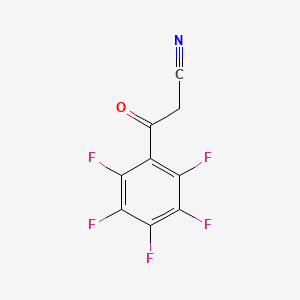
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
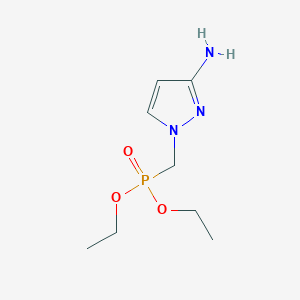
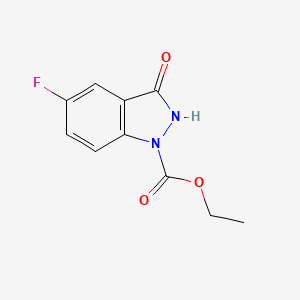
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
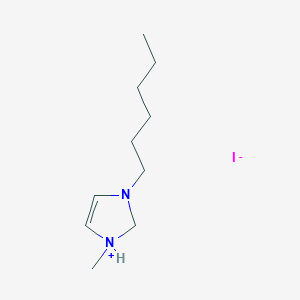
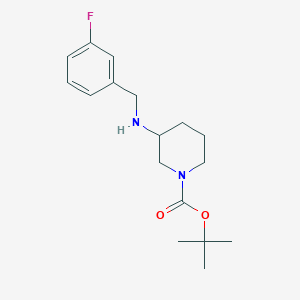
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)

